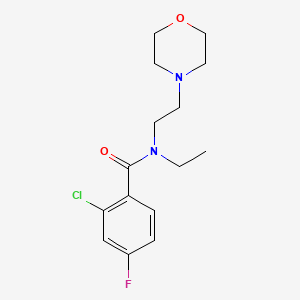![molecular formula C12H14F3N3O3 B5501213 2-methyl-5-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}pyrimidin-4(3H)-one](/img/structure/B5501213.png)
2-methyl-5-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of molecules that typically exhibit a wide range of biological activities and chemical properties. These compounds are often synthesized for their potential applications in medicinal chemistry and material science.
Synthesis Analysis
Synthetic approaches to similar compounds often involve multistep reactions, including condensation, chlorination, and nucleophilic substitution. For example, Lei et al. (2017) describe a green synthetic method for a related compound, highlighting the importance of efficient synthesis routes in organic chemistry (Lei, Wang, Xiong, & Lan, 2017).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as single-crystal X-ray diffraction. For instance, Attia et al. (2014) reported on the antimicrobial activity and molecular structure of a related molecule, demonstrating the role of structural analysis in understanding compound properties (Attia et al., 2014).
Chemical Reactions and Properties
Compounds with similar functional groups undergo various chemical reactions, including nucleophilic substitution, which significantly impacts their chemical properties. Khudina et al. (2014) optimized conditions for synthesizing related compounds, showcasing the diversity of chemical reactions these molecules can participate in (Khudina, Burgart, & Saloutin, 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in various fields. The detailed analysis often requires a combination of spectroscopic and crystallographic methods.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of these compounds. Research like that of Voskressensky et al. (2015) explores the reactivity of related molecules, contributing to a broader understanding of their chemical behavior (Voskressensky, Kovaleva, Borisova, Titov, Toze, Listratova, Khrustalev, & Varlamov, 2015).
科学的研究の応用
Antihypertensive Potential
The compound, related to 1,2,4-triazolo[1,5-alpha]pyrimidines, has shown potential in antihypertensive applications. Studies reveal that derivatives of this compound, particularly those with morpholine moieties, have promising antihypertensive activity in both in vitro and in vivo models (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Inhibition of Tumor Necrosis Factor Alpha
A derivative of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine has been identified as an important intermediate in inhibiting tumor necrosis factor alpha and nitric oxide. This compound shows promise for further development in medical applications (Lei, Wang, Xiong, & Lan, 2017).
Antimicrobial Properties
Novel derivatives of pyrimidine-triazole, synthesized from a molecule similar to 2-methyl-5-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}pyrimidin-4(3H)-one, exhibit antimicrobial activity against selected bacterial and fungal strains. This indicates potential applications in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Parkinson's Disease Imaging
In Parkinson's disease research, a synthesized derivative of this compound was used to develop a PET agent for imaging LRRK2 enzyme. This is crucial for better understanding and diagnosis of Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
PI3K-AKT-mTOR Pathway Inhibition
4-(Pyrimidin-4-yl)morpholines, related to the compound , are significant in inhibiting PI3K and PIKKs, which is crucial in cancer research. The derivatives show potential in selective drug development for targeted cancer therapies (Hobbs et al., 2019).
特性
IUPAC Name |
2-methyl-5-[2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O3/c1-7-16-5-8(11(20)17-7)4-10(19)18-2-3-21-9(6-18)12(13,14)15/h5,9H,2-4,6H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBSWKKCDFWVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)CC(=O)N2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5501133.png)
![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5501154.png)
![4-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-2-morpholinecarboxamide](/img/structure/B5501159.png)
![7-(4-bromophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5501164.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501170.png)
![1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5501177.png)
![1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5501178.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5501180.png)

![N~3~-(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5501188.png)
![2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5501196.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5501215.png)
![N-(2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5501228.png)
![5-(methoxymethyl)-N-[3-(methylthio)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501241.png)